![molecular formula C9H10N2O2 B1439638 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid CAS No. 1219022-85-1](/img/structure/B1439638.png)
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid
Overview
Description
“1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1219022-85-1 . It has a molecular weight of 178.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 1,2,3,4-tetrahydro [1,6]naphthyridine-8-carboxylic acid . The InChI code is 1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 178.19 .Scientific Research Applications
Anticancer Activity
1,2,3,4-Tetrahydro-1,6-naphthyridine derivatives have shown promising results in the fight against cancer. They have been studied for their efficacy in inhibiting the growth of various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies suggest that specific functionalization of the naphthyridine core can lead to potent anticancer agents .
Anti-HIV Properties
These compounds have also been explored for their potential as anti-HIV agents. The modification of the naphthyridine structure has led to the development of molecules that can act against the human immunodeficiency virus, offering a new avenue for therapeutic intervention .
Antimicrobial Applications
The antibacterial properties of 1,2,3,4-Tetrahydro-1,6-naphthyridine derivatives make them valuable in the development of new antimicrobial agents. They have been found to be effective against a range of bacterial infections, which is crucial given the rising concern over antibiotic resistance .
Agricultural Uses
In agriculture, these compounds can play a role in the development of new pesticides or growth regulators. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to increased agricultural productivity .
Diagnostic Tools
The unique properties of 1,2,3,4-Tetrahydro-1,6-naphthyridine derivatives can be utilized in diagnostic applications. They may serve as markers or reagents in various diagnostic assays, aiding in the detection and monitoring of diseases .
Photophysical Applications
These compounds exhibit strong fluorescence, making them suitable for use in photophysical applications. They can be used in the development of fluorescent probes or markers for biological imaging, providing valuable tools for research in molecular biology and biochemistry .
Mechanism of Action
Target of Action
Similar compounds in the naphthyridine family have been found to exhibit a wide range of biological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that naphthyridines interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Naphthyridines are known to interact with a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Naphthyridines are known to have a wide range of biological activities, suggesting they can induce a variety of molecular and cellular effects .
properties
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOXCERCZKNCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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